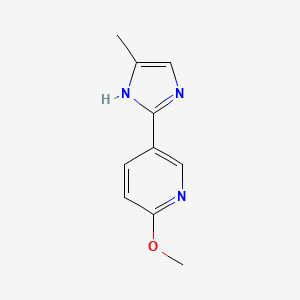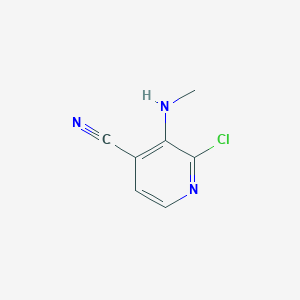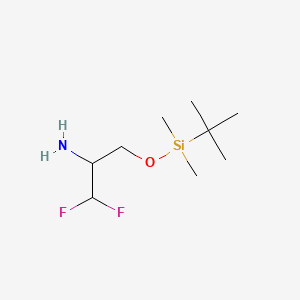
Bis(3,5-dinitrobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dinitrobenzoyl) Peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly notable for its role in oxidative cleavage reactions and its unique mechanistic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(3,5-dinitrobenzoyl) Peroxide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
- Dissolving 3,5-dinitrobenzoyl chloride in an organic solvent such as dichloromethane.
- Adding a base like sodium hydroxide to the solution.
- Slowly introducing hydrogen peroxide to the mixture while maintaining a low temperature to control the reaction rate.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of uncontrolled reactions.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5-dinitrobenzoyl) Peroxide primarily undergoes oxidative cleavage reactions. It can also participate in radical substitution reactions due to its ability to generate free radicals.
Common Reagents and Conditions
Oxidative Cleavage: This reaction typically involves the use of this compound in the presence of a substrate like 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone.
Radical Substitution: In radical substitution reactions, this compound can react with various organic compounds in the presence of radical initiators or under UV light to form substituted products.
Major Products Formed
Oxidative Cleavage: The major products include tris-(p-methoxyphenyl)methyl benzoate and benzoic anhydride.
Radical Substitution: The products depend on the specific substrates used but generally involve the substitution of hydrogen atoms with nitrobenzoyl groups.
Aplicaciones Científicas De Investigación
Bis(3,5-dinitrobenzoyl) Peroxide has several applications in scientific research:
Biology: The compound’s ability to generate free radicals makes it useful in studies involving radical-induced DNA damage and repair mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and as a curing agent for certain types of resins.
Mecanismo De Acción
The mechanism of action of Bis(3,5-dinitrobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including oxidative cleavage and radical substitution. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoyl Peroxide: Another organic peroxide with similar oxidizing properties but less potent than Bis(3,5-dinitrobenzoyl) Peroxide.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Uniqueness
This compound is unique due to its high oxidative potential and ability to generate a large number of free radicals. This makes it particularly effective in oxidative cleavage reactions, where it can achieve higher yields and selectivity compared to other peroxides .
Propiedades
Fórmula molecular |
C14H6N4O12 |
|---|---|
Peso molecular |
422.22 g/mol |
Nombre IUPAC |
(3,5-dinitrobenzoyl) 3,5-dinitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6N4O12/c19-13(7-1-9(15(21)22)5-10(2-7)16(23)24)29-30-14(20)8-3-11(17(25)26)6-12(4-8)18(27)28/h1-6H |
Clave InChI |
TZXPMSVPCRHCMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
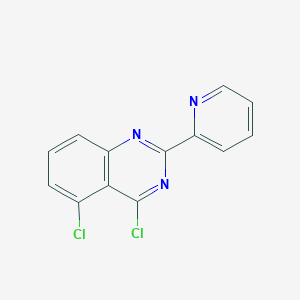


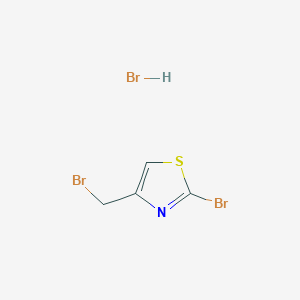
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
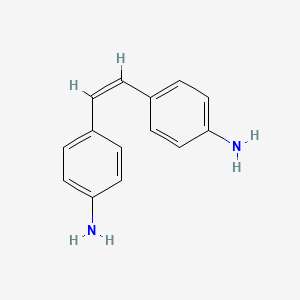
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
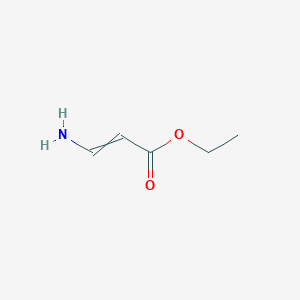
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)
